molecular formula C13H13FN2O3S B279011 3-ethoxy-4-fluoro-N-(4-pyridinyl)benzenesulfonamide

3-ethoxy-4-fluoro-N-(4-pyridinyl)benzenesulfonamide

Cat. No.: B279011
M. Wt: 296.32 g/mol
InChI Key: UVXILDHJXAAZGP-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-(4-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C13H13FN2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-(4-pyridinyl)benzenesulfonamide typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-(4-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-ethoxy-4-fluoro-N-(4-pyridinyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(4-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its targets by forming additional interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and fluoro groups on the benzene ring, along with the pyridinyl group, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C13H13FN2O3S

Molecular Weight

296.32 g/mol

IUPAC Name

3-ethoxy-4-fluoro-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C13H13FN2O3S/c1-2-19-13-9-11(3-4-12(13)14)20(17,18)16-10-5-7-15-8-6-10/h3-9H,2H2,1H3,(H,15,16)

InChI Key

UVXILDHJXAAZGP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)F

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)F

solubility

44.4 [ug/mL]

Origin of Product

United States

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